trans-2-(4-Biphenyl)vinylboronic acid trans-2-(4-Biphenyl)vinylboronic acid
Brand Name: Vulcanchem
CAS No.: 352530-23-5
VCID: VC2021240
InChI: InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H/b11-10+
SMILES: B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O
Molecular Formula: C14H13BO2
Molecular Weight: 224.06 g/mol

trans-2-(4-Biphenyl)vinylboronic acid

CAS No.: 352530-23-5

Cat. No.: VC2021240

Molecular Formula: C14H13BO2

Molecular Weight: 224.06 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(4-Biphenyl)vinylboronic acid - 352530-23-5

Specification

CAS No. 352530-23-5
Molecular Formula C14H13BO2
Molecular Weight 224.06 g/mol
IUPAC Name [(E)-2-(4-phenylphenyl)ethenyl]boronic acid
Standard InChI InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H/b11-10+
Standard InChI Key NTRGFVQIGQYKIL-ZHACJKMWSA-N
Isomeric SMILES B(/C=C/C1=CC=C(C=C1)C2=CC=CC=C2)(O)O
SMILES B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O
Canonical SMILES B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O

Introduction

Chemical Identity and Structure

Trans-2-(4-Biphenyl)vinylboronic acid, identified by CAS number 352530-23-5, is an organoboron compound featuring a boronic acid functional group attached to a vinyl moiety, which is further connected to a biphenyl structure. The compound has a distinctive trans (E) configuration across the vinyl double bond, which contributes significantly to its reactivity profile and structural properties .

Basic Chemical Information

ParameterValue
CAS Number352530-23-5
Molecular FormulaC₁₄H₁₃BO₂
Molecular Weight224.06 g/mol
IUPAC Name[(E)-2-(4-phenylphenyl)ethenyl]boronic acid
InChIInChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H/b11-10+
InChIKeyNTRGFVQIGQYKIL-ZHACJKMWSA-N
SMILESB(/C=C/C1=CC=C(C=C1)C2=CC=CC=C2)(O)O

Structural Characteristics

The molecule consists of three key structural components that define its chemical behavior:

  • A boronic acid functional group (-B(OH)₂) that serves as the reactive center

  • A vinyl group with a trans configuration that provides controlled stereochemistry

  • A biphenyl moiety that enhances stability and influences solubility properties

The presence of the biphenyl structure significantly influences the compound's electronic properties, providing extended conjugation that affects its reactivity in cross-coupling reactions and other transformations .

Physical and Chemical Properties

Understanding the physical and chemical properties of trans-2-(4-Biphenyl)vinylboronic acid is essential for its proper handling, storage, and application in various chemical processes.

Physical Properties

PropertyValue
Physical StateCrystalline solid
Melting Point134-139°C
Boiling Point439.3±48.0°C (Predicted)
Density1.142±0.06 g/cm³ (Predicted)
AppearanceCrystals
SolubilityEnhanced solubility in organic solvents due to biphenyl structure

Chemical Properties

Trans-2-(4-Biphenyl)vinylboronic acid exhibits characteristic properties of boronic acids, including:

  • Moderate acidity (predicted pKa: 9.66±0.43)

  • Ability to form reversible covalent bonds with diols

  • Participation as a nucleophilic partner in cross-coupling reactions

  • Stability under ambient conditions, though long-term storage requires protective measures

The compound's reactivity is primarily centered around the boronic acid functional group, which can undergo transmetallation in palladium-catalyzed reactions, making it a valuable reagent in synthetic organic chemistry.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of trans-2-(4-Biphenyl)vinylboronic acid, with palladium-catalyzed reactions being the most common.

Palladium-Catalyzed Coupling Reactions

The most established route involves palladium-catalyzed coupling reactions between biphenyl derivatives and vinylboron intermediates. This approach ensures the formation of the desired trans stereochemistry across the vinyl double bond, which is essential for its application in stereoselective transformations.

Alternative Synthetic Pathways

Alternative methods include:

  • Hydroboration of biphenyl-substituted alkynes followed by stereoselective isomerization

  • Catalytic borylation of pre-formed trans-styryl derivatives bearing biphenyl moieties

  • Cross-coupling reactions using halogenated biphenyl derivatives and vinyl boronic reagents

Applications in Organic Synthesis

Trans-2-(4-Biphenyl)vinylboronic acid has found extensive applications in organic synthesis due to its versatile reactivity profile and ability to participate in various transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as an excellent nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds under relatively mild conditions. This property makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specialized electronic properties.

Reactions with Benzhydryl Alcohols

Recent research has demonstrated the utility of trans-2-(4-Biphenyl)vinylboronic acid in Brønsted acid-catalyzed reactions with benzhydryl alcohols. In one study, this reaction yielded 60% of the desired product (3n), highlighting its potential in the synthesis of 1,3,3-triphenylpropene derivatives . This approach represents a milder alternative to traditional methods that rely on harsh reaction conditions or Lewis acid catalysts.

Material Science Applications

The extended π-conjugation system present in trans-2-(4-Biphenyl)vinylboronic acid makes it a candidate for applications in materials science, particularly in the development of organic electronic materials and optoelectronic devices .

Biological Activities

Trans-2-(4-Biphenyl)vinylboronic acid and its derivatives have demonstrated several biological activities that highlight their potential in medicinal chemistry.

Enzyme Inhibition Properties

Two notable enzyme inhibition properties have been documented:

  • Carbonic anhydrase inhibition, suggesting potential applications in treatments for conditions such as glaucoma, epilepsy, and altitude sickness

  • Inhibition of fatty acid amide hydrolase (FAAH), which points to possible applications in the modulation of endocannabinoid system function and related therapeutic areas

Storage ParameterRecommendation
Temperature2-8°C (refrigerated)
AtmosphereUnder inert gas (nitrogen or argon)
Long-term StorageCool, dry place
Container TypeAirtight container protected from light

These storage conditions help prevent degradation and maintain the compound's reactivity profile .

ParameterTypical Specification
Minimum Purity≥95%
FormCrystalline solid
PackagingTypically 100 mg to 1 g quantities
Analytical DocumentationCertificate of Analysis (CoA) providing batch-specific quality information

Commercial suppliers typically include companies like Sigma-Aldrich, AK Scientific, and other specialty chemical providers .

Recent Research Developments

Recent research has expanded the applications and understanding of trans-2-(4-Biphenyl)vinylboronic acid in organic synthesis and materials science.

Brønsted Acid-Catalyzed Reactions

A significant development involves the use of Brønsted acid catalysts in reactions between vinylboronic acids, including trans-2-(4-Biphenyl)vinylboronic acid, and benzhydryl alcohols. This methodology represents an advancement in the synthesis of 1,3,3-triphenylpropene derivatives under milder conditions than traditional approaches .

Structure-Activity Relationship Studies

Structure-activity relationship studies have investigated how the biphenyl moiety in trans-2-(4-Biphenyl)vinylboronic acid influences its reactivity compared to other vinylboronic acids such as trans-2-(4-Methoxyphenyl)vinylboronic acid and trans-2-(4-Fluorophenyl)vinylboronic acid . These studies have provided valuable insights into electronic effects on reactivity and selectivity.

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